

Application Notes and Protocols for Amino- PEG23-Amine Crosslinked Hydrogel Formation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, owing to their biocompatibility, hydrophilicity, and tunable physical properties.[1][2] This document provides detailed application notes and protocols for the formation of hydrogels using **amino-PEG23-amine** as a crosslinker. The primary amine groups at the termini of the PEG chain allow for versatile crosslinking chemistries, most notably with amine-reactive species such as N-hydroxysuccinimide (NHS) esters or through Michael-type addition reactions with acrylate-terminated molecules.[3][4] By controlling parameters such as polymer concentration, pH, and the nature of the crosslinking agent, the mechanical properties and degradation kinetics of the resulting hydrogels can be precisely tailored to specific applications.[5]

Crosslinking Chemistries

Two primary chemistries are detailed for crosslinking **amino-PEG23-amine**:

• NHS-Ester Chemistry: This method involves the reaction of the primary amine groups on the **amino-PEG23-amine** with NHS esters, forming stable amide bonds. This reaction is efficient at physiological pH and is a common method for conjugating biomolecules.



 Michael-Type Addition: This reaction involves the conjugate addition of the primary amines of amino-PEG23-amine to electron-poor double bonds, such as those in acrylate- or maleimide-terminated polymers. This reaction proceeds rapidly under mild, often physiological, conditions without the need for a catalyst.

Data Presentation: Quantitative Hydrogel Properties

The following tables summarize the key quantitative data related to the physical properties of amino-PEG-amine crosslinked hydrogels under various conditions.

Table 1: Gelation Time of Amino-PEG-Amine Hydrogels

Crosslink ing Chemistr	PEG Concentr ation (wt%)	Crosslink er	рН	Temperat ure (°C)	Gelation Time	Referenc e
NHS-Ester	10	4-arm PEG-SG	9	Room Temp	~8 min	
NHS-Ester	4	4-arm PEG-SG	9	Room Temp	~15 min	
Michael- Type Addition	10	4-arm PEG-MAL	7.4	37	6-8 hours	_
Michael- Type Addition	18.4	PEG- (Mal)2	8	37	Minutes	_
Michael- Type Addition	18.4	PEG- (Mal)2	7.4	37	Hours	_

Table 2: Mechanical Properties of Amino-PEG-Amine Hydrogels



Crosslinking Chemistry	PEG Concentration (wt%)	Crosslinker	Storage Modulus (G')	Reference
NHS-Ester	4 (1:1 molar ratio)	4-arm PEG-SG	~2400 Pa	
NHS-Ester	4 (4:1 molar ratio)	4-arm PEG-SG	~4800 Pa	
Michael-Type Addition	5 (unmodified)	4-arm PEG-VS	~4.7 kPa	_
Michael-Type Addition	5 (unmodified)	8-arm PEG-VS	~4.7 kPa	_
Michael-Type Addition	5 (3mM L-Cys)	4-arm PEG-VS	~0.8 kPa	_
Michael-Type Addition	5 (3mM L-Cys)	8-arm PEG-VS	~1.8 kPa	

Table 3: Swelling Ratio of Amino-PEG-Amine Hydrogels



Crosslinking Chemistry	PEG Concentration (wt%)	Crosslinker	Swelling Ratio (%)	Reference
Enzymatic	8 units/mL HRP, 0.8 mM H2O2	PLG-g-TA/PEG	~4900	
Enzymatic	2 units/mL HRP, 0.8 mM H2O2	PLG-g-TA/PEG	~4000	
Michael-Type Addition	5 (unmodified)	4-arm PEG-VS	Not Specified	_
Michael-Type Addition	5 (unmodified)	8-arm PEG-VS	Not Specified	_
Copolymerization	5% w/v PEG acrylate	AA/AAm	130-180	_

Experimental Protocols

Protocol 1: Hydrogel Formation via NHS-Ester Chemistry

This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-succinimidyl glutarate (4-arm PEG-SG) with a polypeptide containing primary amines.

Materials:

- Poly(I-lysine-ran-I-alanine) (P(KA))
- 4-arm poly(ethylene glycol) succinimidyl glutarate (4-PEG-SG)
- Phosphate buffer (pH 9.0)
- Phosphate buffer (pH 4.0)
- Sterile microcentrifuge tubes

Procedure:



- Prepare a stock solution of P(KA) in phosphate buffer at pH 9.0. The concentration will depend on the desired final polymer concentration in the hydrogel (refer to Table 1 in the source publication for examples).
- Prepare a stock solution of 4-PEG-SG in phosphate buffer at pH 4.0. The concentration should be calculated to achieve the desired molar ratio of amines to NHS esters.
- To form the hydrogel, mix equal volumes of the P(KA) and 4-PEG-SG solutions in a microcentrifuge tube.
- Vortex the solution briefly to ensure thorough mixing.
- Allow the solution to stand at room temperature to gel. Gelation time will vary depending on the polymer concentration and molar ratio of reactants.

Protocol 2: Hydrogel Formation via Michael-Type Addition

This protocol details the formation of a PEG hydrogel through the Michael-type addition of a thiol-containing peptide to a maleimide-functionalized PEG.

Materials:

- 4-arm PEG-Maleimide (4-arm PEG-MAL)
- Cysteine-containing Z1Z2 protein (Zm)
- Truncated Telethonin (Tm)
- Phosphate-buffered saline (PBS), pH 7.4
- Sterile microcentrifuge tubes

Procedure:

Prepare a solution of Zm protein at a concentration of 10 wt% in PBS (pH 7.4).



- Add 4-arm PEG-MAL and Tm to the Zm solution to achieve a final molar ratio of Zm:4-arm PEG-MAL:Tm of 2:1:1.
- Mix the components thoroughly by gentle pipetting.
- Incubate the solution at 37°C. Gelation is expected to occur within 6-8 hours.

Protocol 3: Characterization of Hydrogel Gelation Time by Rheometry

This protocol describes the use of small-amplitude oscillatory shear (SAOS) rheometry to determine the gelation time of a hydrogel.

Equipment:

- Rheometer with parallel plate geometry (e.g., Anton Paar MCR 302)
- Peltier plate for temperature control

Procedure:

- Set the rheometer's Peltier plate to the desired temperature (e.g., 37°C).
- Prepare the hydrogel precursor solutions as described in Protocol 1 or 2.
- Immediately after mixing the precursor solutions, dispense a defined volume (e.g., 0.5 mL) onto the center of the lower rheometer plate.
- Lower the upper plate to the desired gap distance (e.g., 1 mm).
- Initiate a time sweep measurement. Record the storage modulus (G') and loss modulus (G") over time at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).
- The gel point is typically identified as the time at which G' surpasses G". The gelation time is the time taken to reach a stable plateau in G'.

Protocol 4: Measurement of Hydrogel Swelling Ratio



This protocol provides a method for determining the equilibrium swelling ratio of a hydrogel.

Materials:

- Phosphate-buffered saline (PBS)
- Lyophilizer (freeze-dryer)
- Analytical balance

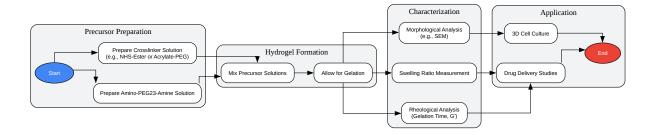
Procedure:

- Prepare hydrogel samples of a defined size and shape.
- Immerse the hydrogels in PBS and incubate at 37°C for 24 hours to allow them to reach equilibrium swelling.
- Remove the swollen hydrogels from the PBS and gently blot the surface with a lint-free wipe to remove excess water.
- Weigh the swollen hydrogel to obtain the wet weight (W wet).
- Freeze-dry the hydrogels until all water has been removed to obtain the dry weight (W dry).
- Calculate the swelling ratio using the following equation: Swelling Ratio (%) = [(W_wet W_dry) / W_dry] * 100

Visualizations

Experimental Workflow for Hydrogel Formation and Characterization



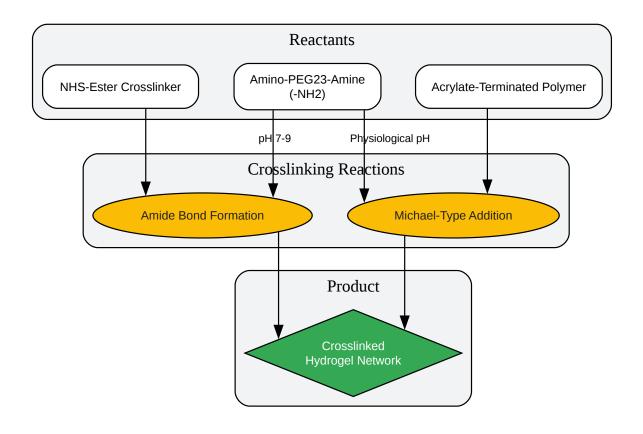


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Caption: Experimental workflow for hydrogel synthesis and analysis.

Signaling Pathway: Amine-Reactive Crosslinking





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Caption: Amine-reactive crosslinking mechanisms for hydrogel formation.

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